molecular formula C11H14O B6224508 rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans CAS No. 2763740-60-7

rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans

Cat. No. B6224508
CAS RN: 2763740-60-7
M. Wt: 162.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans (RBCB) is a chiral cyclic alcohol that has been studied for its potential applications in the synthesis of pharmaceuticals and other compounds. This compound has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects. RBCB is also used as a building block in the synthesis of various drugs.

Scientific Research Applications

Rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans has been studied for its potential applications in the synthesis of pharmaceuticals and other compounds. It has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects. rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans has been used in the synthesis of various drugs, including anti-inflammatory drugs, anti-cancer drugs, and antifungal drugs. It has also been used in the synthesis of other compounds, such as dyes, fragrances, and solvents.

Mechanism of Action

The mechanism of action of rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It is also thought to act as an inhibitor of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, as well as anti-fungal and anti-bacterial effects. It has also been found to have antioxidant, anti-allergic, and immunomodulatory effects. In addition, it has been found to have anti-viral, anti-tumor, and anti-metastatic effects.

Advantages and Limitations for Lab Experiments

Rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and can be synthesized in relatively large amounts. However, its low solubility in water can make it difficult to use in some experiments. In addition, its low concentration in biological samples can make it difficult to detect.

Future Directions

Rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans has a wide range of potential applications in the synthesis of pharmaceuticals and other compounds. Further research is needed to better understand its mechanism of action and to develop new and improved synthesis methods. Additionally, further research is needed to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, further research is needed to explore its potential applications in the synthesis of other compounds, such as dyes, fragrances, and solvents.

Synthesis Methods

Rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans can be synthesized via a variety of methods. One method involves the reaction of a chiral alcohol with a chiral aldehyde to form a cyclic alcohol. This reaction is catalyzed by a chiral Lewis acid, such as a chiral Lewis acid-base combination or a chiral Lewis acid-amine combination. Other methods involve the use of a chiral amine or an organocatalyst, such as a chiral amine-base combination or a chiral amine-Lewis acid combination. The reaction conditions and catalyst type can be adjusted to optimize the yield of rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans involves the reduction of a ketone intermediate followed by a diastereoselective addition of a Grignard reagent to form the desired product.", "Starting Materials": [ "Cyclobutanone", "Benzylmagnesium chloride", "Lithium aluminum hydride", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "Step 1: Reduction of Cyclobutanone", "Cyclobutanone is reduced to the corresponding alcohol using lithium aluminum hydride in diethyl ether.", "Step 2: Formation of Grignard Reagent", "Benzylmagnesium chloride is prepared by reacting benzyl chloride with magnesium in diethyl ether.", "Step 3: Addition of Grignard Reagent", "The Grignard reagent is added to the alcohol intermediate in methanol at low temperature to form the desired product.", "Step 4: Workup", "The reaction mixture is quenched with dilute hydrochloric acid and extracted with diethyl ether.", "The organic layer is washed with sodium hydroxide solution and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product, which is purified by column chromatography." ] }

CAS RN

2763740-60-7

Product Name

rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.